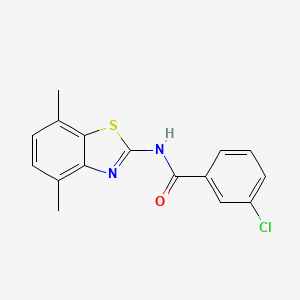
3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a type of molecule that includes a benzothiazole ring, which is a heterocyclic compound . It is synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids .
Synthesis Analysis
The synthesis of these types of molecules generally involves the direct coupling of 2-aminobenzothiazole with carboxylic acids. This process is catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a type of heterocyclic compound. This ring contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions. As mentioned earlier, it is synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids .科学的研究の応用
Synthesis and Structural Analysis
3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a novel compound obtained through multistep synthesis, characterized by spectroscopic methods such as IR, 1H- and 13C-NMR, and single-crystal X-ray diffraction. These compounds exhibit unique crystal structures with discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π–π stacking interactions, highlighting their potential in the field of molecular engineering and material science (Ćaleta et al., 2008).
Corrosion Inhibition
Benzothiazole derivatives, including compounds similar to this compound, have been studied for their corrosion inhibiting effects against steel in acidic environments. These compounds exhibit high inhibition efficiencies, stabilizing metal surfaces through physical and chemical adsorption mechanisms, which could be beneficial in industrial applications to prolong the lifespan of metal structures and components (Hu et al., 2016).
Antimicrobial Activities
Derivatives of benzothiazoles, similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit promising antibacterial and antifungal properties against various microorganisms, suggesting their potential as lead compounds in the development of new antimicrobial agents (Obasi et al., 2017).
Photovoltaic Performance Enhancement
In the field of solar energy, polymers containing benzothiazole units have been utilized to improve the morphology and performance of bulk heterojunction solar cells. By adjusting the solvent composition, researchers were able to enhance the domain structure and hole mobility within the active layer, resulting in significant improvements in power conversion efficiency. This research indicates the potential of benzothiazole derivatives in optimizing the performance of photovoltaic devices (Chu et al., 2011).
Herbicidal Activity
Benzamide compounds, related to the chemical class of this compound, have been identified as effective herbicides, particularly against annual and perennial grasses. These findings suggest the potential agricultural applications of such compounds in managing weed growth in various crops and turf grasses, contributing to more efficient and sustainable agricultural practices (Viste et al., 1970).
将来の方向性
作用機序
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may disrupt this pathway, leading to reduced production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins and leukotrienes, leading to decreased inflammation and pain . .
特性
IUPAC Name |
3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLDXRVRGKCJGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)
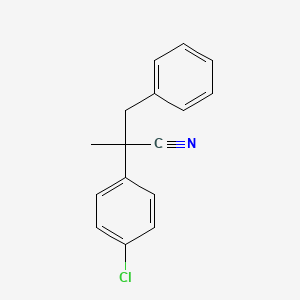

![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2411218.png)
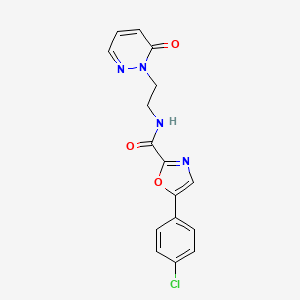
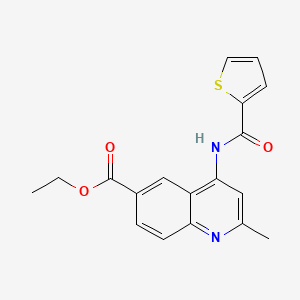
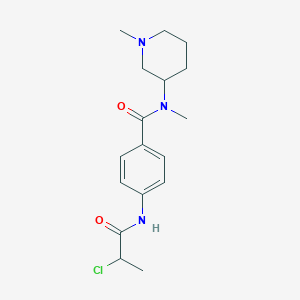
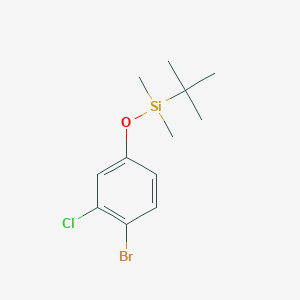
![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)
